Methyl 3-bromo-4-methoxyphenethylcarbamate

Lipophilicity Drug-likeness CNS penetration

Researchers synthesizing phenethylamine-derived libraries often encounter low-yielding electrophilic halogenation steps late in the synthetic sequence. Non-halogenated methyl 4-methoxyphenethylcarbamate lacks a diversification handle, requiring separate synthetic routes for each aryl/heteroaryl analog. • 3-Br substituent serves as a universal cross-coupling linchpin for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed reactions, enabling parallel library synthesis from a single building block. • Methyl carbamate simultaneously protects the primary amine, permitting chemoselective aryl bromide functionalization without nitrogen interference; cleavable under mild acidic or basic conditions to liberate the free amine. • The characteristic ⁷⁹Br:⁸¹Br (~1:1) isotopic doublet provides a built-in LC-MS/MS detection tag, accelerating method development for in vitro ADME assays without radiolabeling. • Computed LogP 2.36, TPSA 47.6 Ų - CNS drug-like physicochemical space; bromine adds ~0.5-0.7 LogP units vs. the non-halogenated analog for incremental lipophilicity tuning.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B12275629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-methoxyphenethylcarbamate
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)OC)Br
InChIInChI=1S/C11H14BrNO3/c1-15-10-4-3-8(7-9(10)12)5-6-13-11(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
InChIKeyBUOLBWBDVCPRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Methoxyphenethylcarbamate: Physicochemical Identity & Class


Methyl 3-bromo-4-methoxyphenethylcarbamate (CAS 1181691-32-6) is a halogenated methoxyphenethylcarbamate with molecular formula C₁₁H₁₄BrNO₃ and molecular weight 288.14 g/mol [1]. It belongs to the class of N-alkyl-O-methyl carbamates derived from a phenethylamine scaffold and features a 3-bromo substituent ortho to a 4-methoxy group on the phenyl ring, with a methyl carbamate capping the primary amine terminus . Computed physicochemical properties include an XLogP3 of 2.6 and a topological polar surface area (TPSA) of 47.6 Ų [1]. The compound is commercially available from multiple vendors at ≥95% purity, with some suppliers offering 98% purity material, and is sold exclusively for research purposes .

Why Methyl 3-Bromo-4-Methoxyphenethylcarbamate Is Irreplaceable


Within the phenethylcarbamate series, the 3-bromo substituent is not a silent structural feature. The bromine atom contributes a predictable increase in lipophilicity (ΔLogP ≈ 0.5–0.7 units versus the non-halogenated 4-methoxy analog), introduces a heavy-atom handle (Br acts as a synthetic linchpin for cross-coupling chemistry absent in non-halogenated congeners), and modulates the electron density of the aromatic ring in ways that can alter both non-covalent binding interactions and metabolic susceptibility [1][2]. The methyl carbamate moiety further distinguishes this compound from the corresponding free amine (3-bromo-4-methoxyphenethylamine, CAS 159465-27-7), conferring altered basicity, membrane permeability, and metabolic stability consistent with the well-established carbamate bioisostere paradigm [3]. These physicochemical and synthetic-utility differences mean that substituting a de-bromo, de-methoxy, or free-amine analog is unlikely to preserve the same reactivity profile in synthetic sequences, physicochemical behavior in formulation, or target engagement in biological screening—even in the absence of published comparative bioactivity data for this specific compound.

Methyl 3-Bromo-4-Methoxyphenethylcarbamate: Quantitative Differentiation vs. Analogs


Lipophilicity: Bromine vs. Non-Halogenated Analog

Methyl 3-bromo-4-methoxyphenethylcarbamate exhibits a computed XLogP3 of 2.6 (PubChem) and a vendor-reported LogP of 2.3562 (Leyan), representing an increase of approximately 0.5–0.7 log units relative to methyl 4-methoxyphenethylcarbamate (CAS 91247-71-1; LogP ~1.9–2.1, predicted) and approximately 0.8 log units above the unsubstituted methyl phenethylcarbamate (CAS 26011-68-7; LogP 1.7895) [1]. The bromine substituent at the 3-position is the primary driver of this lipophilicity increment, consistent with the well-characterized Hansch π value for aromatic bromine [2].

Lipophilicity Drug-likeness CNS penetration

Synthetic Utility: 3-Bromo Cross-Coupling Handle

The aryl bromide at the 3-position of methyl 3-bromo-4-methoxyphenethylcarbamate provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—that is structurally absent in the non-halogenated analog methyl 4-methoxyphenethylcarbamate (CAS 91247-71-1) . This positions the compound as a dual-function building block: the methyl carbamate serves as a protected amine for later-stage deprotection, while the aryl bromide enables divergent derivatization of the phenyl ring without requiring a separate halogenation step [1]. The 3-bromo-4-methoxy substitution pattern is a common intermediate motif in the synthesis of more complex nitrogen-containing bioactive molecules .

Cross-coupling Suzuki coupling Building block C–C bond formation

Carbamate vs. Free Amine: PK and Stability Benefits

Methyl 3-bromo-4-methoxyphenethylcarbamate differs from its parent free amine 3-bromo-4-methoxyphenethylamine (CAS 159465-27-7) by the presence of a methyl carbamate moiety capping the primary amine. Extensive medicinal chemistry literature establishes that carbamates function as amide-ester hybrids, offering improved metabolic stability over free amines by reducing oxidative N-dealkylation and increasing resistance to amine oxidases, while also enhancing membrane permeability through reduced basicity (pKa lowering from ~10 for the free amine to near-neutral for the carbamate NH) [1][2]. The carbamate group can also serve as a cleavable protecting group or prodrug motif, releasing the active free amine under enzymatic or chemical conditions .

Carbamate bioisostere Metabolic stability Amine protection Prodrug design

Thermal Stability: Brominated vs. Non-Halogenated Analog

The predicted boiling point of methyl 3-bromo-4-methoxyphenethylcarbamate is 398.9 ± 32.0 °C at 760 mmHg (Chemsrc), notably higher than the predicted boiling point of methyl 4-methoxyphenethylcarbamate (CAS 91247-71-1) at 349.7 ± 25.0 °C—a difference of approximately 49 °C . This elevated boiling point is attributable to the increased molecular weight and polarizability conferred by the bromine atom. The higher thermal stability may translate into advantages during high-temperature synthetic transformations or physical processing steps such as vacuum distillation for purification [1].

Thermal stability Purification Distillation Process chemistry

Bromine Isotopic Signature for Mass Spectrometry Detection

With a molecular weight of 288.14 g/mol and 16 heavy atoms, methyl 3-bromo-4-methoxyphenethylcarbamate is significantly heavier than both methyl 4-methoxyphenethylcarbamate (MW 209.24, 15 heavy atoms) and the unsubstituted methyl phenethylcarbamate (MW 179.22, 13 heavy atoms) [1]. The bromine atom contributes approximately 79 mass units and provides a characteristic isotopic signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br) that serves as a unambiguous LC-MS detection handle, facilitating compound tracking in complex biological matrices without the need for radiolabeling [2]. This isotopic fingerprint is absent in the non-halogenated and chloro analogs and is more distinctive than the ³⁵Cl:³⁷Cl pattern due to bromine's near-equal isotope abundance [3].

Mass spectrometry Fragment-based screening Halogen enrichment Detection sensitivity

Methyl 3-Bromo-4-Methoxyphenethylcarbamate: Research & Industrial Applications


Divergent Library Synthesis via Suzuki Coupling

The 3-bromo substituent serves as a universal cross-coupling handle, enabling parallel synthesis of diverse aryl-, heteroaryl-, and amino-substituted analogs from a single building block. This is the key procurement differentiator versus non-halogenated methyl 4-methoxyphenethylcarbamate, which would require a separate, often low-yielding, electrophilic halogenation step prior to diversification [1]. The methyl carbamate simultaneously protects the primary amine, allowing chemoselective functionalization at the aryl bromide without nitrogen interference, and can be cleaved under mild acidic or basic conditions after coupling to liberate the free amine for further elaboration [2].

ADME Studies with Bromine Isotope Detection

The characteristic ⁷⁹Br:⁸¹Br (~1:1) isotopic doublet provides a built-in LC-MS/MS detection tag that distinguishes the compound and its metabolites from endogenous matrix interferences. This property is particularly valuable for in vitro metabolic stability assays, CYP inhibition studies, and plasma protein binding determinations—where unambiguous detection without radiolabeling accelerates method development timelines and reduces costs [1][2]. This feature is absent in the chloro analog (where the ³⁷Cl isotope is only ~32% abundant) and in non-halogenated analogs.

Lipophilicity Optimization for CNS Drug Discovery

With a computed LogP of 2.36–2.6 and TPSA of 47.6 Ų, methyl 3-bromo-4-methoxyphenethylcarbamate occupies a favorable region of CNS drug-like chemical space (typically LogP 1–5, TPSA < 90 Ų) [1]. The bromine atom provides approximately 0.5–0.7 additional LogP units compared to the non-halogenated 4-methoxy analog, offering medicinal chemists a means to tune lipophilicity within a series while maintaining the same scaffold topology and synthetic accessibility [2]. This incremental LogP control is valuable when optimizing for target engagement versus off-target promiscuity.

High-Temperature Compatibility in Process Chemistry

The predicted boiling point of ~399 °C affords a broader operational temperature window for high-temperature transformations (e.g., amide coupling in DMF at 150 °C, neat melt reactions, or sealed-tube conditions) relative to the non-brominated analog (~350 °C) [1]. While these are predicted rather than experimentally measured values, the consistent trend across the series supports the inference that bromination enhances thermal stability in this scaffold, potentially simplifying solvent selection and reducing pressure buildup concerns in sealed reaction vessels [2].

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